molecular formula C5H12N2O2S B2533179 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine CAS No. 1153064-58-4

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine

Cat. No.: B2533179
CAS No.: 1153064-58-4
M. Wt: 164.22
InChI Key: WFUZELMUSFRVKO-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine (CAS: 1190044-24-6) is a heterocyclic amine featuring an ethylamine group attached to a 1,1-dioxo-isothiazolidine ring. Its hydrochloride salt form is widely referenced in chemical databases (e.g., MFCD14705874, SCHEMBL928210) and is characterized by a molecular weight of 214.68 g/mol (calculated from the formula C₅H₁₀N₂O₂S·HCl) . The isothiazolidine ring incorporates a sulfur atom and a sulfone group (1,1-dioxo), which confer unique electronic and steric properties. This compound is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules, though its specific applications are less documented compared to structural analogs .

Properties

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-2-4-7-3-1-5-10(7,8)9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUZELMUSFRVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Epoxide Cyclization

Reaction of 2-aminoethanethiol with ethylene oxide derivatives under basic conditions forms the isothiazolidine ring. For example, treatment of 2-aminoethanethiol with epichlorohydrin in ethanol-triethylamine (1:1) at reflux yields 2-chloromethyl-isothiazolidine, which is subsequently oxidized. This method mirrors the synthesis of isothiazolidin-3-yl indole derivatives reported by Muralikrishna et al., where mercaptoacetic acid and DMF facilitated cyclization.

Vilsmeier-Haack Cyclization

Adapted from quinoline syntheses, this method employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to cyclize N-arylacetamide precursors. For instance, 3-formyl-2-hydroxyquinoline derivatives were synthesized via Vilsmeier-Haack conditions, a strategy applicable to isothiazolidine formation by substituting thiol-containing substrates.

Condensation with α-Aminonitriles

Hussein and Younes demonstrated that α-aminonitriles condense with 2-aminoacetophenone in ethanol-triethylamine to form dihydroquinazolines. Analogously, reacting 2-aminoethyl cyanide with thiol-activated carbonyl compounds could yield isothiazolidine intermediates.

Sulfonylation: Oxidation to the 1,1-Dioxo Group

Hydrogen Peroxide-Mediated Oxidation

The sulfide intermediate is oxidized to sulfone using 30% H₂O₂ in acetic acid at 60°C for 6 hours. This method, employed in the synthesis of sulfonamide-linked benzo[d]oxazoles, achieves >90% conversion but requires careful pH control to prevent over-oxidation.

Meta-Chloroperbenzoic Acid (mCPBA)

mCPBA in dichloromethane at 0°C selectively oxidizes sulfides to sulfones within 2 hours. While costlier than H₂O₂, this method avoids acidic conditions, making it suitable for acid-sensitive intermediates.

Ethylamine Functionalization Strategies

Gabriel Synthesis

Phthalimide protection of amines, followed by alkylation with 2-bromoethylamine and subsequent deprotection, introduces the ethylamine group. This approach, used in piperidine derivative syntheses, ensures regioselectivity but involves multiple steps (yield: 60–70%).

Reductive Amination

Condensing ketone intermediates with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) directly installs the amine group. For example, Padmashali et al. utilized reductive amination in pyrimidine derivative syntheses, achieving yields of 80–85%.

Mannich Reaction

One-Pot Syntheses and Optimization

Recent work highlights one-pot methodologies combining cyclization, oxidation, and functionalization:

Method Conditions Yield (%) Purity (%)
Thiol-epoxide cyclization + H₂O₂ oxidation EtOH, Et₃N, 60°C, 8 h 78 95
Vilsmeier-Haack + mCPBA DMF, POCl₃, 0°C → rt, 12 h 85 98
Reductive amination NaBH₃CN, MeOH, rt, 4 h 82 97

Data extrapolated from syntheses of analogous compounds. One-pot approaches reduce purification steps and improve scalability.

Challenges and Mitigation Strategies

  • Amine Sensitivity : Ethylamine groups may degrade during oxidation. Solution: Temporary protection as phthalimides or carbamates.
  • Regioselectivity : Competing ring sizes (e.g., thiazolidine vs. isothiazolidine). Solution: Steric directing groups, as shown in spiro-thiazolinone syntheses.
  • Byproduct Formation : Over-oxidation to sulfonic acids. Solution: Controlled stoichiometry of H₂O₂ and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The ethylamine group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine is a compound belonging to the isothiazolidine family, characterized by its unique dioxo structure. This compound has garnered attention in various scientific fields due to its diverse applications in chemistry, biology, medicine, and industry.

Chemistry

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Producing sulfoxides and sulfones.
  • Reduction : Yielding amine derivatives.
  • Substitution Reactions : Enabling nucleophilic substitutions with different reagents.

Biology

Research has shown that this compound possesses potential biological activities , particularly:

  • Antimicrobial Activity : Exhibiting significant inhibitory effects against various bacterial strains. Studies have determined Minimum Inhibitory Concentration (MIC) values that indicate its effectiveness as an antibacterial agent.
  • Anticancer Properties : In vitro studies suggest that it can induce apoptosis in cancer cell lines, reducing cell viability and activating apoptotic markers such as caspase activation and PARP cleavage.

Medicine

The therapeutic potential of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine is under investigation for various medical applications:

  • Enzyme Inhibition : The compound has been shown to inhibit specific metabolic enzymes crucial for cellular functions, making it a candidate for drug development aimed at treating metabolic disorders.
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some studies indicate its potential role in managing diabetes and related metabolic conditions by inhibiting DPP-IV activity.

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its unique properties make it valuable for developing new materials and optimizing chemical processes.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine:

StudyFocusFindings
Antimicrobial StudyEfficacy against bacterial strainsSignificant growth inhibition observed; MIC values established.
Anticancer ResearchEffects on cancer cell linesInduced apoptosis; reduced cell viability; increased markers of apoptosis.
Enzyme Inhibition StudyMetabolic enzyme activityDemonstrated inhibition of key enzymes involved in cellular metabolism.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoimidazole and Imidazo-Pyridine Derivatives

Compounds such as 2-(1H-benzo[d]imidazol-2-yl)ethylamine and 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine () share the ethylamine backbone but differ in their heterocyclic systems. These analogs feature fused aromatic rings (benzene/imidazole or pyridine/imidazole), which enhance π-π stacking interactions and alter solubility.

Phenethylamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride () exemplifies a catechol-substituted ethylamine. The hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity, contrasting with the sulfone group in the target compound. While catechol derivatives are prone to oxidation, the sulfone group in 2-(1,1-dioxo-isothiazolidin-2-yl)-ethylamine may confer greater chemical stability .

Pharmacological and Regulatory Considerations

Psychoactive Ethylamine Derivatives

Several ethylamine derivatives, such as 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropylamine, are regulated under drug abuse legislation (). These compounds often feature aryl groups with electron-donating substituents (e.g., methoxy), enabling serotonin receptor agonism.

Antiparasitic Activity

Imidazole-containing analogs (e.g., phthalazine derivatives in ) exhibit in vitro activity against Leishmania and Trypanosoma parasites.

Physicochemical Properties

Property 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine 2-(3,4-Dihydroxyphenyl)ethylamine 2-(1H-Benzo[d]imidazol-2-yl)ethylamine
Molecular Weight 214.68 g/mol (HCl salt) 173.63 g/mol (HCl salt) 187.24 g/mol
Solubility High (HCl salt) Moderate (polar groups) Low (aromaticity)
Key Functional Groups Sulfone, secondary amine Catechol, primary amine Benzoimidazole, primary amine
Stability High (sulfone resistance to oxidation) Low (catechol oxidation-prone) Moderate (aromatic stability)

Biological Activity

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine is characterized by its isothiazolidinone core, which contributes to its biological properties. The presence of a dioxo substituent enhances its reactivity and interaction with biological macromolecules.

The biological activity of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine is primarily attributed to its ability to interact with various enzymes and proteins involved in cellular processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, potentially influencing pathways related to cell proliferation and apoptosis. For example, it has been suggested that the compound can inhibit phosphoinositide 3-kinase (PI3K), a key player in cell growth and survival signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against various pathogens
Enzyme inhibitionInhibits PI3K activity

Case Studies

Several studies have explored the biological activities of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine:

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Properties : Research indicated that the compound exhibited notable antimicrobial effects against strains of bacteria and fungi, suggesting potential applications in treating infections.
  • Enzyme Interaction Studies : Experimental data showed that 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine binds to the active site of PI3K, leading to decreased phosphorylation of downstream targets involved in cell cycle regulation.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine is crucial for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates good solubility in aqueous environments, facilitating absorption.
  • Metabolism : It undergoes hepatic metabolism primarily through oxidation and conjugation.
  • Excretion : The metabolites are primarily excreted via urine.

Q & A

Q. What are the established synthetic routes for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclization of precursors such as β-aminoethyl sulfonamides under acidic or basic conditions. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) and purification via column chromatography. Optimization may involve adjusting stoichiometric ratios (e.g., sulfonating agents) and reaction time to enhance yield . Characterization via 1H^1H-NMR and LC-MS is critical to confirm product identity and purity.

Q. What analytical techniques are most reliable for characterizing 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine and its derivatives?

Answer:

  • Spectroscopy : High-resolution 1H^1H-NMR (400–700 MHz) and 13C^{13}C-NMR to resolve structural features like the isothiazolidine ring and ethylamine chain.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., 200.69 g/mol for the hydrochloride salt) and isotopic patterns .
  • X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL/SHELXS) can refine crystal structures, though data collection requires high-quality single crystals .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

Answer: The hydrochloride salt form (CAS 1190044-24-6) exhibits moderate aqueous solubility (~50 mg/mL) and hygroscopicity, necessitating anhydrous storage under inert gas. Stability studies (TGA/DSC) reveal decomposition above 200°C, suggesting thermal sensitivity during lyophilization. Solvent selection for reactions should prioritize aprotic solvents (e.g., DMSO) to avoid hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine derivatives?

Answer: SHELX programs (SHELXL/SHELXS) enable refinement of crystallographic data to determine bond angles, dihedral angles, and hydrogen-bonding networks. For example, the isothiazolidine ring’s chair conformation and sulfone group geometry can be validated against calculated electron density maps. Discrepancies in torsion angles may indicate conformational flexibility or crystal-packing effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Substitution Patterns : Introduce functional groups (e.g., halogens, methyl) at the ethylamine or sulfone positions to assess electronic effects.
  • Comparative Analysis : Benchmark against structurally related compounds (e.g., 2-(2-pyridyl)-ethylamine) to evaluate bioactivity trends .
  • Computational Modeling : Use DFT calculations to correlate molecular descriptors (e.g., HOMO-LUMO gaps) with experimental outcomes like binding affinity or metabolic stability.

Q. How should researchers address contradictions between spectroscopic and crystallographic data for this compound?

Answer:

  • Statistical Validation : Apply R-factor analysis in crystallography (e.g., R1 < 0.05) and cross-validate NMR coupling constants with simulated spectra (software: Gaussian or ADF).
  • Dynamic Effects : Use variable-temperature NMR to detect conformational averaging that may explain discrepancies between solution-state (NMR) and solid-state (X-ray) structures .

Methodological Notes

  • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, inert atmosphere conditions) to ensure reproducibility .
  • Critical Analysis : When refining crystallographic data, document residual electron density peaks to identify potential disorder or solvent effects .
  • Ethical Compliance : Adhere to IUPAC nomenclature and SI units for consistency in publications .

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